molecular formula C15H16O5 B14758632 Methoxy rutaretin

Methoxy rutaretin

Katalognummer: B14758632
Molekulargewicht: 276.28 g/mol
InChI-Schlüssel: KMOMCIKYMUNSPU-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxy rutaretin is a derivative of the coumarin family, which are oxygen-containing molecules with a specific benzopyrone nucleus. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, anticancer, and anti-inflammatory properties

Vorbereitungsmethoden

The synthesis of methoxy rutaretin involves several steps, starting from the extraction of its precursor compounds from natural sources such as the herb Ruta graveolens L . The synthetic route typically includes the methylation of rutaretin to form this compound. This process involves the use of methanol and other reagents under controlled conditions to achieve the desired product . Industrial production methods may involve large-scale extraction and purification processes to obtain high-purity this compound for various applications.

Analyse Chemischer Reaktionen

Methoxy rutaretin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Vergleich Mit ähnlichen Verbindungen

Methoxy rutaretin can be compared with other similar compounds in the coumarin family, such as umbelliferone, scopoletin, and psoralen . These compounds share a similar benzopyrone nucleus but differ in their substituent groups, which confer unique properties and biological activities. This compound stands out due to its methoxy group, which enhances its solubility and bioavailability compared to other coumarins . This unique feature makes this compound a valuable compound for various scientific and industrial applications.

Conclusion

This compound is a fascinating compound with diverse applications in scientific research and industry Its unique chemical structure and biological activities make it a valuable subject of study in chemistry, biology, medicine, and beyond

Eigenschaften

Molekularformel

C15H16O5

Molekulargewicht

276.28 g/mol

IUPAC-Name

(2S)-2-(2-hydroxypropan-2-yl)-9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H16O5/c1-15(2,17)10-7-9-6-8-4-5-11(16)20-12(8)14(18-3)13(9)19-10/h4-6,10,17H,7H2,1-3H3/t10-/m0/s1

InChI-Schlüssel

KMOMCIKYMUNSPU-JTQLQIEISA-N

Isomerische SMILES

CC(C)([C@@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)O

Kanonische SMILES

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.